![molecular formula C16H14ClN5O2 B5647223 N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5647223.png)
N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves a series of steps, including converting aromatic organic acids into corresponding esters, hydrazides, and thiol compounds. These are then reacted with bromoacetamides in the presence of solvents like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the spatial arrangement of atoms, bond lengths, and angles, contributing to understanding the compound's physical and chemical behaviors. For instance, certain chlorophenyl acetamides show specific orientations and interactions in their crystal forms, which can be understood through X-ray structural analysis (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve interactions with enzymes or potential bioactivity. For example, some chlorophenyl acetamides exhibit activity against enzymes like acetylcholinesterase, which can be relevant for pharmaceutical applications (Rehman et al., 2013).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-12-8-6-11(7-9-12)16-19-21-22(20-16)10-15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTTZWGVUXPTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6594338 |
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